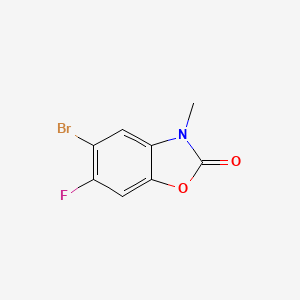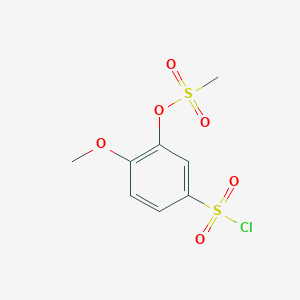![molecular formula C22H18O4 B8583221 4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol CAS No. 82663-57-8](/img/structure/B8583221.png)
4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol is an organic compound with the molecular formula C22H18O2 It is a derivative of binaphthalene, characterized by the presence of methoxy groups at the 4 and 4’ positions and hydroxyl groups at the 1 and 1’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate naphthalene derivatives.
Methoxylation: Introduction of methoxy groups at the 4 and 4’ positions using methanol and a suitable catalyst.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 1’ positions through a controlled oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Replacement of methoxy or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted binaphthalenes.
Applications De Recherche Scientifique
4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with pyridine rings instead of naphthalene.
2,2’-Dimethoxy-1,1’-binaphthalene: Lacks the hydroxyl groups present in 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol.
Uniqueness
This detailed article provides a comprehensive overview of 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
82663-57-8 |
|---|---|
Formule moléculaire |
C22H18O4 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-(1-hydroxy-4-methoxynaphthalen-2-yl)-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C22H18O4/c1-25-19-11-17(21(23)15-9-5-3-7-13(15)19)18-12-20(26-2)14-8-4-6-10-16(14)22(18)24/h3-12,23-24H,1-2H3 |
Clé InChI |
DUUBQTCYVNKWFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=CC=CC=C21)O)C3=C(C4=CC=CC=C4C(=C3)OC)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B8583195.png)








